Cas no 5636-83-9 (Dimethindene)

Dimethindene is an antihistaminic compound belonging to the alkylamine class, primarily used for its antipruritic and antiallergic properties. It functions as a selective H1-receptor antagonist, effectively mitigating symptoms associated with allergic reactions, such as itching, rhinitis, and urticaria. Its molecular structure allows for rapid absorption and onset of action, while its lipophilicity enhances tissue penetration. Dimethindene exhibits a favorable safety profile with minimal sedative effects compared to first-generation antihistamines. It is commonly formulated as maleate salt to improve solubility and bioavailability. The compound is utilized in topical and oral preparations, offering versatility in clinical applications. Its stability and efficacy make it a reliable choice in allergy management.
Dimethindene structure
Dimethindene structure
Product Name:Dimethindene
CAS No:5636-83-9
MF:C20H24N2
MW:292.417964935303
MDL:MFCD00865676
CID:93670
PubChem ID:21855
Update Time:2025-05-23

Dimethindene Chemical and Physical Properties

Names and Identifiers

    • dimetindene
    • Dimethindene
    • N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine
    • Dimethpyrindene
    • dimethyl-{2-[3-(1-pyridin-2-yl-ethyl)-inden-2-yl]-ethyl}-amine
    • Dimetindeno
    • Dimetindenum
    • Fenistil
    • Forhistal
    • Foristal
    • N,N-dimethyl-3-[1-(2-pyridyl)ethyl]inden-2-ethylamine
    • Pecofenil
    • Triten
    • Dimetindenum [INN-Latin]
    • 661FH77Z3P
    • 1H-Indene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-
    • SCHEMBL18759
    • N,N-Dimethyl-2-(3-[1-(2-pyridinyl)ethyl]-1H-inden-2-yl)ethanamine #
    • N,N-dimethyl-2-[3-[1-(2-pyridyl)ethyl]-1H-inden-2-yl]ethanamine
    • BRN 0489974
    • CAS_91533
    • (+/-)-Dimethindene
    • F97343
    • Pyridine, 2-(1-(2-(2-(dimethylamino)ethyl)inden-3-yl)ethyl)-
    • 1H-Indene-2-ethanamine, N,N-dimethyl-3-(1-(2-pyridinyl)ethyl)-
    • Feniallerg
    • Dimetinden
    • SB82460
    • DIMETINDENE [INN]
    • HY-13710
    • Dimetindene [INN:BAN]
    • NS00003413
    • EN300-312823
    • Dimetindeno [INN-Spanish]
    • N,N-Dimethyl-N-(3-(1-(2-pyridyl)ethyl)-2-indenylethyl)amin
    • Dimetindene (INN)
    • N,N-DIMETHYL-3-(1-(2-PYRIDINYL)ETHYL)-1H-INDENE-2-ETHANAMINE
    • Z2235811601
    • AKOS015965045
    • (+/-)-Dimetahindene
    • FT-0625024
    • D07853
    • DIMETHINDENE [MI]
    • 2-(1-(2-(2-Dimethylaminoethyl)inden-3-yl)ethyl)pyridine
    • CS-0007739
    • Dimethyl{2-[3-(2-pyridylethyl)inden-2-yl]ethyl}amine
    • MFCD00865676
    • DB08801
    • CHEBI:135222
    • BDBM81452
    • dimethyl(2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethyl)amine
    • Vibrocil
    • 5-22-11-00123 (Beilstein Handbook Reference)
    • CHEMBL22108
    • 3-(.ALPHA.-(2'-PYRIDYL)ETHYL)-2-(.BETA.-DIMETHYLAMINOETHYL)INDENE
    • 5636-83-9
    • UNII-661FH77Z3P
    • NSC_91533
    • DIMETINDENE [WHO-DD]
    • MVMQESMQSYOVGV-UHFFFAOYSA-N
    • EINECS 227-083-8
    • Dimethylpyrindene
    • DTXSID9022942
    • Dimethpyrindene; Dimetindene; Feniallerg; Forhistal
    • N,N-Dimethyl-3-(1-(2-pyridyl)ethyl)inden-2-ethylamin
    • GTPL10101
    • N,N-dimethyl-2-(3-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethanamine
    • Q426070
    • 2-(1-(2-(2-(DIMETHYLAMINO)ETHYL)INDEN-3-YL)ETHYL)PYRIDINE
    • TS-08708
    • BRD-A54141700-001-01-5
    • EX-A10868
    • FD66783
    • MDL: MFCD00865676
    • Inchi: 1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3
    • InChI Key: MVMQESMQSYOVGV-UHFFFAOYSA-N
    • SMILES: N(C)(C)CCC1CC2C=CC=CC=2C=1C(C1C=CC=CN=1)C

Computed Properties

  • Exact Mass: 292.19400
  • Monoisotopic Mass: 292.193948774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 16.1Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.0073 (rough estimate)
  • Boiling Point: 424.35°C (rough estimate)
  • Refractive Index: 1.5640 (estimate)
  • PSA: 16.13000
  • LogP: 4.14670

Dimethindene Security Information

Dimethindene Pricemore >>

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5636-83-9 95%
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Enamine
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dimethyl(2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethyl)amine
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$343.0 2023-09-05
Enamine
EN300-312823-0.25g
dimethyl(2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethyl)amine
5636-83-9 95%
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$490.0 2023-09-05
Enamine
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dimethyl(2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethyl)amine
5636-83-9 95%
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$773.0 2023-09-05
Enamine
EN300-312823-1.0g
dimethyl(2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethyl)amine
5636-83-9 95%
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$0.0 2023-06-07
Enamine
EN300-312823-2.5g
dimethyl(2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethyl)amine
5636-83-9 95%
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$1940.0 2023-09-05
Enamine
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